molecular formula C8H14ClNO2 B8413988 2-Chloro-N-(4-methyltetrahydro-2H-pyran-4-yl) acetamide

2-Chloro-N-(4-methyltetrahydro-2H-pyran-4-yl) acetamide

Cat. No. B8413988
M. Wt: 191.65 g/mol
InChI Key: SCZLWAUHZWCVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186731B2

Procedure details

To a solution of 2-chloro-N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide obtained in Example 7-2 (630 mg) in ethanol/acetic acid (5/1, 6 mL), was added thiourea (275 mg) at room temperature. The reaction mixture was heated at reflux for 2 hrs.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
275 mg
Type
reactant
Reaction Step One
Name
ethanol acetic acid
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]CC([NH:5][C:6]1([CH3:12])[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1)=O.NC(N)=S>C(O)C.C(O)(=O)C>[ClH:1].[CH3:12][C:6]1([NH2:5])[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
ClCC(=O)NC1(CCOCC1)C
Name
Quantity
275 mg
Type
reactant
Smiles
NC(=S)N
Name
ethanol acetic acid
Quantity
6 mL
Type
solvent
Smiles
C(C)O.C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hrs
Duration
2 h

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.